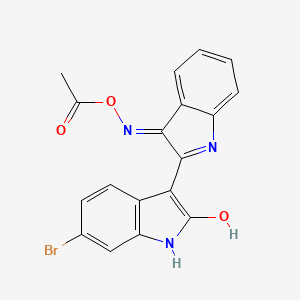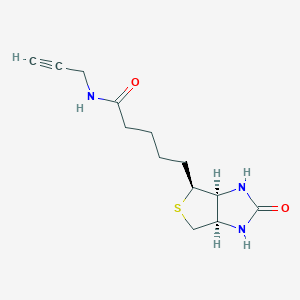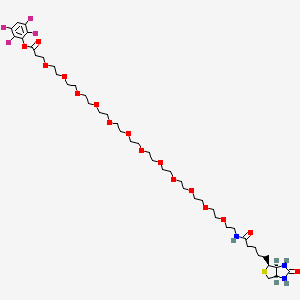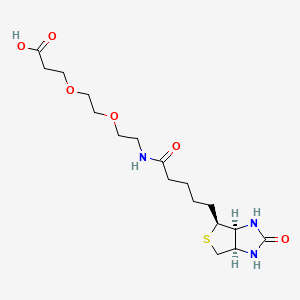
Bis-propargyl-PEG8
Overview
Description
Bis-propargyl-PEG8 is a PEG derivative containing two propargyl groups . It is a click chemistry reagent, which means it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of Bis-propargyl-PEG8 involves controlled dilithiation of propargyl bromide with two equivalents of n-butyllithium, in the presence of TMEDA . This method is reported to be productive for the synthesis of bis-homopropargylic alcohols .Molecular Structure Analysis
The molecular structure of Bis-propargyl-PEG8 is represented by the linear formula C22H38O9 . Its IUPAC name is 4,7,10,13,16,19,22,25,28-nonaoxahentriaconta-1,30-diyne .Chemical Reactions Analysis
Bis-propargyl-PEG8 contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key step in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Bis-propargyl-PEG8 has a molecular weight of 446.54 . It is a pale-yellow to yellow-brown liquid . The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases its solubility in aqueous media .Scientific Research Applications
Drug Delivery Systems
Bis-propargyl-PEG8 is a PEG derivative containing two propargyl groups . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This property makes it a valuable component in the design of drug delivery systems, where it can be used to attach drug molecules to carriers or other entities for targeted delivery .
Bioconjugation
The ability of Bis-propargyl-PEG8 to form stable triazole linkages via Click Chemistry also makes it useful in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is a key technique in many areas of research and development in the life sciences .
Synthetic Intermediates and Building Blocks
Propargyl derivatives, such as Bis-propargyl-PEG8, have been used as synthetic intermediates and building blocks in the synthesis and functionalization of more elaborate/complex structures . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Enhancing Solubility
The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases solubility in aqueous media . This makes it useful in a variety of applications where increasing the solubility of a compound is desirable, such as in pharmaceutical formulations .
Chemical Biology
In chemical biology, Bis-propargyl-PEG8 can be used to introduce alkyne groups into biomolecules . These alkyne groups can then be used as handles for subsequent chemical modifications, such as the attachment of fluorescent labels or other probes .
Material Science
In material science, Bis-propargyl-PEG8 can be used in the synthesis of polymers with tunable properties . The propargyl groups can be used to cross-link polymer chains, resulting in materials with unique physical and chemical properties .
Mechanism of Action
Target of Action
Bis-propargyl-PEG8 is a polyethylene glycol (PEG) derivative containing two propargyl groups . The primary targets of Bis-propargyl-PEG8 are azide-bearing compounds or biomolecules . The propargyl groups in Bis-propargyl-PEG8 can react with these azide-bearing compounds or biomolecules .
Mode of Action
The interaction between Bis-propargyl-PEG8 and its targets occurs via a process known as copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases solubility in aqueous media .
Biochemical Pathways
The biochemical pathways affected by Bis-propargyl-PEG8 primarily involve the formation of stable triazole linkages . These linkages can alter the properties of the azide-bearing compounds or biomolecules, potentially affecting their function and interactions within biological systems .
Pharmacokinetics
The hydrophilic peg spacer in bis-propargyl-peg8 is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of Bis-propargyl-PEG8’s action are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can alter the properties of these molecules, potentially affecting their function and interactions within biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis-propargyl-PEG8. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry to occur . Additionally, the hydrophilic PEG spacer in Bis-propargyl-PEG8 suggests that it may be more effective in aqueous environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O9/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUWMSMSQUEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














